Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetonyl groups under controlled conditions. One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, such as quinolones with antibacterial activity.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs with antihypertensive and DNA-gyrase inhibition properties.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of quinolones, it acts as a precursor that undergoes further chemical transformations to yield the final active compound. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Used in the synthesis of tertiary alcohols.
Ethyl isonipecotate: Utilized in the synthesis of various pharmaceuticals.
4-Piperidone derivatives: Employed in the production of drugs with diverse biological activities.
Uniqueness: Ethyl 4-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific acetonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.
Properties
CAS No. |
106140-40-3 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 4-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)12-6-4-10(5-7-12)8-9(2)13/h10H,3-8H2,1-2H3 |
InChI Key |
HNKSHHHQRHFCLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)C |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)C |
Synonyms |
1-Piperidinecarboxylic acid, 4-(2-oxopropyl)-, ethyl ester |
Origin of Product |
United States |
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